

Environmental fate and biodegradability of Disperse Blue 148

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Compound of Interest

Compound Name: Disperse Blue 148

Cat. No.: B1663511

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An In-depth Technical Guide on the Environmental Fate and Biodegradability of **Disperse Blue 148**

Disclaimer: Specific quantitative data on the environmental fate and biodegradability of **Disperse Blue 148** is scarce in publicly available scientific literature and databases. This guide provides a comprehensive overview based on the general properties of disperse azo dyes, information on structurally similar compounds, and standardized testing protocols. The absence of specific data for **Disperse Blue 148** is explicitly noted where applicable.

Introduction to Disperse Blue 148

Disperse Blue 148 is a synthetic organic dye belonging to the single azo class. It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester. Its chemical structure confers a vibrant blue color and properties such as good light and wash fastness, which are desirable in textile applications. However, the very characteristics that make it a durable dye also raise concerns about its persistence and potential environmental impact upon release.

Chemical Identity of **Disperse Blue 148**

Property	Value
C.I. Name	Disperse Blue 148
CAS Numbers	61968-29-4 / 53239-04-0[1][2]
Molecular Formula	C ₁₉ H ₁₉ N ₅ O ₄ S[1][3]
Molecular Weight	413.45 g/mol [1][2]
Chemical Class	Single Azo Dye[1]
Hazard Classification	Chronic Aquatic Hazard Category 3[4]

Physicochemical Properties and Environmental Partitioning

The environmental fate of a chemical is largely governed by its physicochemical properties. For disperse dyes like **Disperse Blue 148**, low water solubility and a tendency to partition to organic matter are key characteristics.

Table of Physicochemical Properties (Estimated for Disperse Azo Dyes)

Parameter	Typical Value Range	Significance for Environmental Fate
Water Solubility	Low	Limits mobility in water; tends to adsorb to solids.
Octanol-Water Partition Coefficient (Log Kow)	High	Indicates a tendency to bioaccumulate in fatty tissues of organisms.
Vapor Pressure	Low	Not expected to be significantly present in the atmosphere.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	High	Strong adsorption to soil and sediment, reducing leaching to groundwater.

Due to its expected low water solubility and high Log Kow, **Disperse Blue 148** is likely to partition from the water column to sediment and soil. Its low vapor pressure suggests that atmospheric transport is not a significant environmental pathway.

Biodegradability and Environmental Persistence

The biodegradability of azo dyes is a critical factor in determining their environmental persistence. The azo bond ($-N=N-$) is generally resistant to aerobic degradation by microorganisms.

Aerobic Biodegradation

Under aerobic conditions, the initial step of azo bond cleavage is energetically unfavorable. Consequently, disperse azo dyes are generally considered to be not readily biodegradable. Complete mineralization (the breakdown of the organic molecule to carbon dioxide, water, and mineral salts) is expected to be a very slow process in aerobic environments.

Anaerobic Biodegradation

In anaerobic environments, such as sediments, the reductive cleavage of the azo bond can occur, leading to the formation of aromatic amines. While this initial step represents a form of degradation, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule. Some of these amines may be further degraded under aerobic conditions if they are transported to an oxygenated environment.

Summary of Biodegradation Potential

Condition	Biodegradation Potential	Primary Products
Aerobic	Low	Parent dye is likely to persist.
Anaerobic	Moderate (initial cleavage)	Aromatic amines, which may be persistent and toxic.

Bioaccumulation and Ecotoxicity

The high octanol-water partition coefficient (Log Kow) of many disperse dyes suggests a potential for bioaccumulation in aquatic organisms. This means that the substance can

accumulate in the tissues of organisms at concentrations higher than in the surrounding environment. While specific data for **Disperse Blue 148** is not available, a screening assessment of certain azo disperse dyes by the Government of Canada indicated that they are not expected to accumulate in organisms, although some were identified as having potential ecological effects of concern[5]. The classification of **Disperse Blue 148** as a "Chronic Aquatic Hazard Category 3" indicates that it may cause long-lasting harmful effects to aquatic life[4].

Experimental Protocols for Environmental Fate Assessment

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate of chemicals.

Biodegradability Testing

OECD 309: Aerobic Mineralization in Surface Water (Simulation Biodegradation Test)[6][7][8][9]

- Principle: This test simulates the biodegradation of a substance at low concentrations in a natural surface water environment. The test substance, typically radiolabeled, is incubated with surface water, and the evolution of $^{14}\text{CO}_2$ is measured over time as an indicator of mineralization.
- Methodology:
 - Test System: Natural surface water is collected and characterized. The test is conducted in flasks containing the surface water and the test substance at two different concentrations (e.g., $\leq 10 \mu\text{g/L}$ and $\leq 100 \mu\text{g/L}$)[7].
 - Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) under aerobic conditions for up to 60 days[7][8].
 - Analysis: At regular intervals, the amount of $^{14}\text{CO}_2$ produced is measured. The concentration of the parent compound and any major transformation products can also be monitored.

- Controls: Sterile controls are used to assess abiotic degradation, and a reference substance (e.g., benzoic acid) is used to verify the microbial activity of the water sample[7][10].

EPA OPPTS 835.3100: Aerobic Aquatic Biodegradation[1][3]

- Principle: This is a screening-level test to assess the ultimate biodegradability of a chemical in an aerobic aqueous medium. A positive result suggests that the substance will likely biodegrade in the environment.
- Methodology:
 - Inoculum: A mixed microbial population from a source like activated sludge is used.
 - Test System: The test substance is added as the sole source of organic carbon to a mineral salts medium inoculated with the microorganisms.
 - Incubation: The system is incubated under aerobic conditions in the dark.
 - Analysis: Biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.

Soil Adsorption/Desorption

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

- Principle: This method measures the extent to which a chemical adsorbs to and desorbs from soil. This helps in predicting its mobility in the soil environment.
- Methodology:
 - Soil Selection: A range of characterized soils with varying organic carbon content and pH is used.
 - Equilibration: A solution of the test substance (preferably radiolabeled) is equilibrated with a known amount of soil. The mixture is agitated for a defined period to reach equilibrium.

- Analysis: After equilibration, the phases are separated by centrifugation, and the concentration of the test substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by difference.
- Desorption: The soil from the adsorption phase is then equilibrated with a fresh solution without the test substance to measure the extent of desorption.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the analysis of disperse dyes in environmental samples.

HPLC with Photodiode Array (PDA) or Mass Spectrometry (MS) Detection[\[11\]](#)

- Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A PDA detector provides spectral information across a range of wavelengths, aiding in peak identification, while an MS detector provides mass-to-charge ratio information, offering high specificity and sensitivity.
- Typical Methodology for Water Samples:
 - Sample Preparation: Due to the low concentrations expected in environmental waters, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is commonly used, where the water sample is passed through a cartridge that retains the dye, which is then eluted with a small volume of an organic solvent.
 - Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution program involving a mixture of an aqueous mobile phase (e.g., water with a buffer or acid) and an organic mobile phase (e.g., acetonitrile or methanol).
 - Detection: The eluting compounds are detected by a PDA detector at the wavelength of maximum absorbance for **Disperse Blue 148**, or by an MS detector for more definitive identification and quantification, especially in complex matrices.

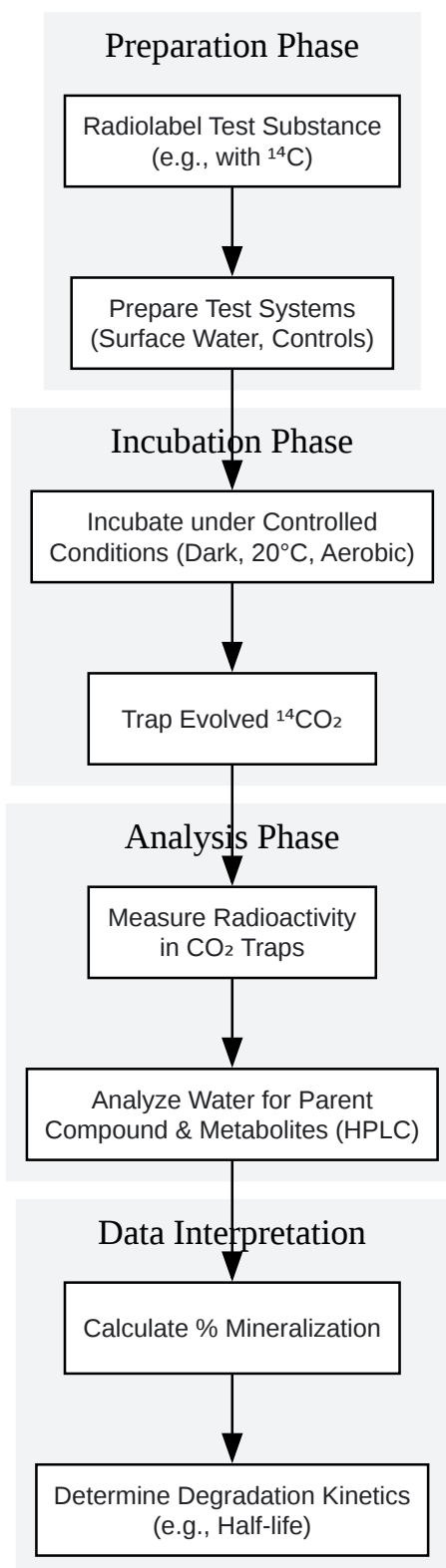
Environmental Fate and Transport Pathways

The following diagram illustrates the likely environmental fate and transport pathways for **Disperse Blue 148** upon its release into the environment.

Caption: Environmental fate pathways of **Disperse Blue 148**.

Experimental Workflow for Biodegradability Assessment

The following diagram outlines a typical experimental workflow for assessing the biodegradability of a disperse dye like **Disperse Blue 148** using a simulation test such as OECD 309.



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